2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
Overview
Description
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3F4I It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring
Scientific Research Applications
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:
Safety and Hazards
This compound is associated with several hazards. It has been classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is largely dependent on the specific reactions it is used in. As a building block in organic synthesis, it can participate in various reactions, including nucleophilic substitution and transition metal-mediated C-C and C-N cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 2-fluoro-1-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroiodobenzene: Similar in structure but lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
2-Fluoro-1-iodo-4-(trifluoromethyl)benzene: An isomer with different substitution patterns, which can lead to variations in reactivity and applications.
1-Iodo-4-(trifluoromethyl)benzene: Another related compound with different electronic and steric properties due to the absence of the fluorine atom.
Uniqueness
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as high reactivity in substitution and coupling reactions, as well as enhanced lipophilicity and stability .
Properties
IUPAC Name |
2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHWCGXNDYZNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372002 | |
Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239135-53-6 | |
Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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